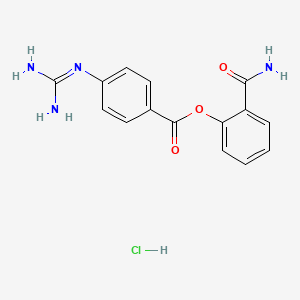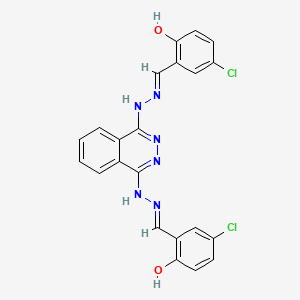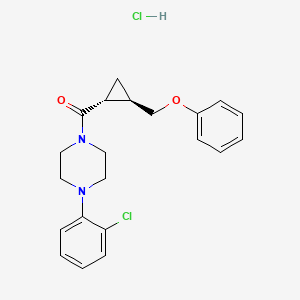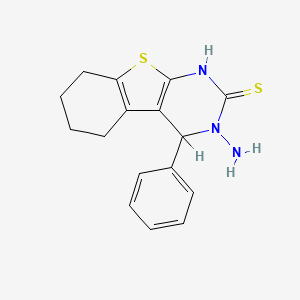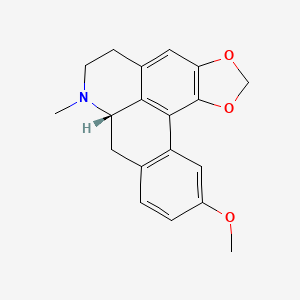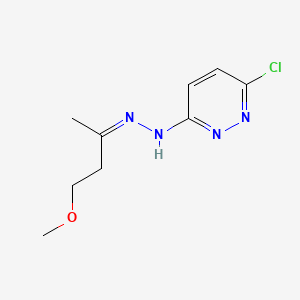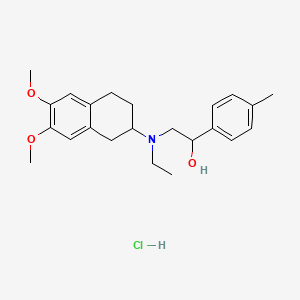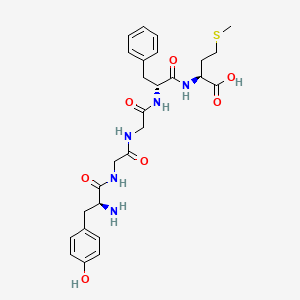
5-Met-enkephalin, 4-d-phe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Met-enkephalin, 4-d-phe: is a synthetic analog of the naturally occurring opioid peptide, methionine enkephalin. Methionine enkephalin is one of the two forms of enkephalin, the other being leucine enkephalin. Enkephalins are endogenous opioid peptides that play a crucial role in modulating pain and other physiological processes by binding to opioid receptors in the central and peripheral nervous systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Met-enkephalin, 4-d-phe involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 5-Met-enkephalin, 4-d-phe can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Major Products:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Various peptide analogs with modified amino acid sequences.
Aplicaciones Científicas De Investigación
Chemistry: 5-Met-enkephalin, 4-d-phe is used as a tool compound to study the structure-activity relationships of opioid peptides. It helps in understanding the binding affinity and selectivity of opioid receptors .
Biology: In biological research, this compound is used to investigate the role of enkephalins in pain modulation, stress response, and immune function. It is also used to study the distribution and function of opioid receptors in different tissues .
Medicine: this compound has potential therapeutic applications in pain management and neuroprotection. It is being explored as a candidate for developing new analgesics with fewer side effects compared to traditional opioids .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new opioid receptor agonists and antagonists. It serves as a reference standard in quality control and analytical testing .
Mecanismo De Acción
5-Met-enkephalin, 4-d-phe exerts its effects by binding to opioid receptors, primarily the delta-opioid receptor. Upon binding, it activates G-protein coupled receptor (GPCR) signaling pathways, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP (cAMP) levels. This results in the modulation of ion channels, leading to hyperpolarization of neurons and reduced neurotransmitter release .
Molecular Targets and Pathways:
Delta-opioid receptor: High affinity and selectivity.
GPCR signaling: Inhibition of adenylate cyclase, reduction in cAMP levels.
Ion channels: Modulation of calcium and potassium channels.
Comparación Con Compuestos Similares
Leucine enkephalin: Another form of enkephalin with leucine at the C-terminus instead of methionine.
[D-Ala2, D-Leu5]-enkephalin: A synthetic analog with enhanced stability and selectivity for delta-opioid receptors.
Uniqueness: 5-Met-enkephalin, 4-d-phe is unique due to the presence of the D-phenylalanine residue, which enhances its stability and resistance to enzymatic degradation. This modification also improves its selectivity and potency at the delta-opioid receptor compared to other enkephalins .
Propiedades
Número CAS |
61600-34-8 |
|---|---|
Fórmula molecular |
C27H35N5O7S |
Peso molecular |
573.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C27H35N5O7S/c1-40-12-11-21(27(38)39)32-26(37)22(14-17-5-3-2-4-6-17)31-24(35)16-29-23(34)15-30-25(36)20(28)13-18-7-9-19(33)10-8-18/h2-10,20-22,33H,11-16,28H2,1H3,(H,29,34)(H,30,36)(H,31,35)(H,32,37)(H,38,39)/t20-,21-,22+/m0/s1 |
Clave InChI |
YFGBQHOOROIVKG-FDFHNCONSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canónico |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



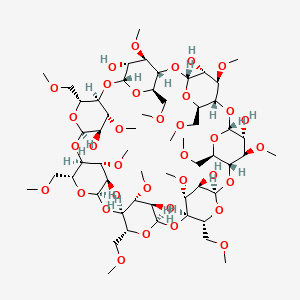
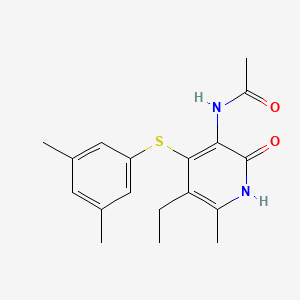
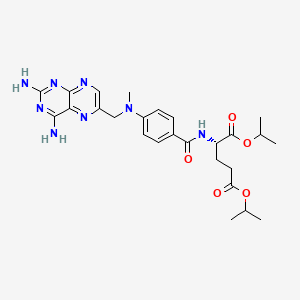

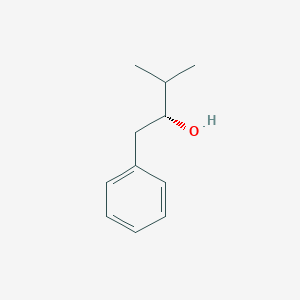
![(3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-triene-2,10-dione](/img/structure/B15189487.png)
